![molecular formula C18H18N4O2 B7478514 3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine, also known as MPP, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that it may act through the inhibition of specific enzymes or proteins involved in cellular processes such as cell growth, inflammation, and neurodegeneration. For example, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β, which is involved in the regulation of cell growth and survival. Additionally, this compound has been found to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective properties, this compound has also been found to have antioxidant activity. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative stress. Additionally, this compound has been found to have antifungal and antibacterial properties, with studies showing its ability to inhibit the growth of certain fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been found to exhibit a range of biological activities, making it a versatile compound for use in a variety of research areas. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the specific mechanisms by which this compound inhibits cancer cell growth and to identify potential therapeutic targets. Additionally, studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to explore the potential use of this compound as an antioxidant, antifungal, and antibacterial agent.
Métodos De Síntesis
The synthesis of 3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine involves the reaction of 2-(4-methoxyphenyl)pyrrolidine with ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The reaction proceeds through a palladium-catalyzed C-N bond formation, followed by a cyclization reaction to form the pyrazolopyrimidine ring system. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine has been found to exhibit potential therapeutic applications in a range of scientific research areas. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory properties, with studies showing its ability to reduce inflammation in animal models of arthritis. Additionally, this compound has been found to have neuroprotective effects, with studies showing its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)pyrrolidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-14-7-5-13(6-8-14)16-4-2-10-21(16)18(23)15-12-20-22-11-3-9-19-17(15)22/h3,5-9,11-12,16H,2,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHQJINUBQVUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)C3=C4N=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B7478450.png)
![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)
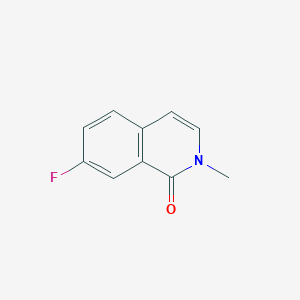
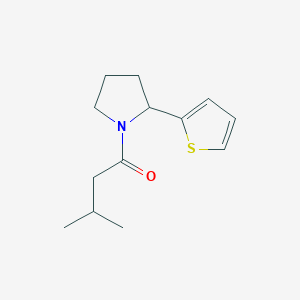
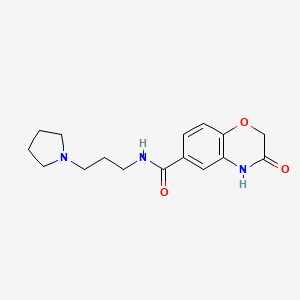
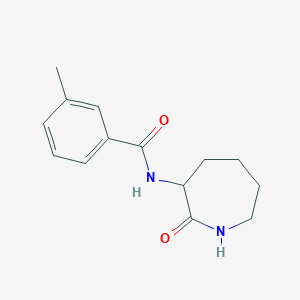
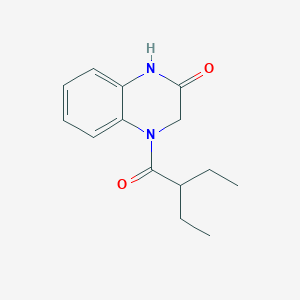
![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)
![2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide](/img/structure/B7478532.png)
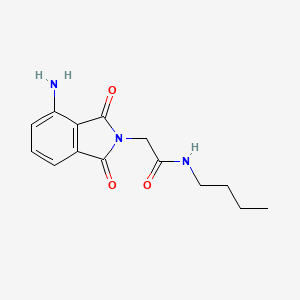
![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)